![molecular formula C14H13BF3NO4 B2941447 {6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid CAS No. 2377611-90-8](/img/structure/B2941447.png)
{6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid
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Overview
Description
This compound is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a pyridin-3-yl group, which is further connected to a 4-methoxyphenyl group through a methoxy bridge .Chemical Reactions Analysis
The chemical reactions involving this compound mainly revolve around the Suzuki–Miyaura coupling . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its boronic acid group. In anhydrous media, the hydroxyl group in the trigonal boronic acid species can act as the proton donor .Scientific Research Applications
Organic Synthesis
Boronic acids are widely used as reagents and catalysts in organic synthesis due to their stability and versatility. They participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules .
Chemical Biology Probes and Sensors
These compounds serve as probes and sensors in chemical biology. Their ability to form stable complexes with diols and other entities makes them suitable for detecting sugars and other biological analytes, which is essential for medical diagnostics and environmental monitoring .
Therapeutic Drugs
Boronic acids have potential therapeutic applications. They can act as inhibitors for enzymes like proteases, which are targets in various diseases, including cancer and infectious diseases .
Neutron Capture Therapy
Some boronic acids are explored as boron carriers suitable for neutron capture therapy, a targeted cancer treatment that uses boron-containing compounds to deliver lethal doses of radiation to tumor cells while sparing healthy tissue .
Sensing Applications
Due to their affinity for strong Lewis bases such as fluoride or cyanide anions, boronic acids are utilized in sensing applications, which can be either homogeneous assays or heterogeneous detection systems .
Glucose Monitoring
Boronic acid derivatives are investigated for glucose recognition due to their reversible and covalent binding mechanism with glucose. This property is particularly useful for continuous glucose monitoring systems and responsive insulin release in diabetes management .
Future Directions
properties
IUPAC Name |
[6-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BF3NO4/c1-22-11-4-2-9(3-5-11)8-23-13-12(14(16,17)18)6-10(7-19-13)15(20)21/h2-7,20-21H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTZYWOFJPHINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC2=CC=C(C=C2)OC)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid |
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